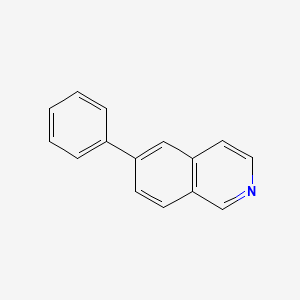

6-Phenylisoquinoline

Description

Significance of the Isoquinoline (B145761) Nucleus in Chemical Sciences

The isoquinoline nucleus, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of profound importance in the chemical sciences. Current time information in Bangalore, IN.nih.gov This structural motif is not merely a synthetic curiosity but is prevalent in nature, forming the core of an extensive family of alkaloids. rsc.orgresearchgate.net These naturally occurring isoquinoline alkaloids, such as morphine, berberine, and papaverine, have been utilized in traditional medicine for centuries and are the basis for numerous modern pharmaceuticals. nih.govrsc.org

The significance of the isoquinoline scaffold lies in its versatile biological activity. Compounds containing this nucleus exhibit a vast array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antiviral, antioxidant, and neuroprotective effects. ontosight.airesearchgate.net This wide range of bioactivity has rendered the isoquinoline framework a "privileged scaffold" in medicinal chemistry, meaning it is a structure that is repeatedly found in biologically active compounds. Current time information in Bangalore, IN.github.com Consequently, it serves as a crucial building block in the design and synthesis of new therapeutic agents. ontosight.aigithub.com Beyond pharmaceuticals, isoquinoline derivatives are also finding applications in materials science, agrochemicals, and as fluorescent sensors. nih.govresearchgate.net

Academic Relevance of Phenyl-Substituted Isoquinoline Systems

The introduction of a phenyl group onto the isoquinoline core gives rise to phenylisoquinolines, a class of compounds that has garnered considerable academic and industrial interest. The phenyl substituent significantly influences the molecule's steric and electronic properties, which can modulate its biological activity and create novel applications. ontosight.ai

Research has demonstrated that the position of the phenyl group (e.g., at the 1-, 3-, or 6-position) dramatically affects the compound's pharmacological profile. ontosight.ainih.gov Phenylisoquinoline derivatives have been investigated for a range of therapeutic uses, including as anticancer, researchgate.net anti-HIV-1, nih.gov and antidepressant agents. researchgate.net For example, certain 1-phenylisoquinoline (B189431) derivatives have been studied for their potential to inhibit tubulin polymerization, a key mechanism in cell division, making them interesting candidates for cancer therapy. Others have shown larvicidal activity, suggesting potential applications in agriculture and public health. nih.gov

In the realm of materials science, phenylisoquinolines are crucial ligands in the development of organometallic complexes, particularly iridium(III) complexes used in organic light-emitting diodes (OLEDs). The extended π-conjugation provided by the phenyl group helps in tuning the photophysical properties of these materials, enabling the creation of highly efficient red and near-infrared emitters for display and lighting technologies.

Historical Context and Evolution of 6-Phenylisoquinoline Research

The synthesis of the isoquinoline ring system has a rich history, with classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions forming the bedrock of early research. ontosight.aicdnsciencepub.com These methods, while foundational, often required harsh conditions and had limitations regarding substrate scope and yield, particularly for preparing specific isomers like 8-phenylisoquinolines. cdnsciencepub.com

Historically, the synthesis of specifically substituted phenylisoquinolines was a significant challenge. Early work often focused on isomers that were more accessible through these classical routes. The synthesis of 8-phenylisoquinoline, for instance, was first successfully reported by Ahmad and Hey, and later by others using related phenylation procedures. cdnsciencepub.com

The evolution of synthetic organic chemistry has introduced more versatile and efficient methods for creating specific isomers like this compound. Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become powerful tools. A documented synthesis of this compound utilizes this palladium-catalyzed reaction, coupling 6-bromo-isoquinoline with an appropriate boronic acid derivative. nih.gov This represents a significant advancement from the traditional, often multi-step and lower-yielding, cyclization strategies. This shift from classical cyclizations to modern cross-coupling techniques illustrates the broader evolution in chemical synthesis, enabling the targeted and efficient production of complex molecules like this compound for further study and application.

Current Trends and Interdisciplinary Research Focus on Phenylisoquinolines

Current research on phenylisoquinolines is characterized by a highly interdisciplinary approach, primarily at the intersection of chemistry, medicine, and materials science. nih.gov The overarching trend is the rational design of novel phenylisoquinoline derivatives with tailored properties for specific applications. marketresearchintellect.com

In medicinal chemistry, the focus is on developing new therapeutic agents. Researchers are synthesizing and screening libraries of phenylisoquinoline derivatives for activity against a variety of diseases, including cancer, researchgate.net neurodegenerative disorders, researchgate.net and viral infections like HIV. nih.gov This involves a combination of synthetic chemistry, biological screening, and computational modeling to understand structure-activity relationships.

In materials science, the trend is toward creating advanced functional materials. Phenylisoquinoline-based iridium(III) complexes are at the forefront of research into phosphorescent OLEDs (PhOLEDs) for next-generation displays and solid-state lighting. The goal is to fine-tune the emission color, efficiency, and stability of these devices by modifying the structure of the phenylisoquinoline ligand. ias.ac.in Furthermore, these complexes are being explored as photosensitizers for photocatalytic reactions, such as the reduction of carbon dioxide, addressing key environmental challenges. acs.org This research integrates synthetic organometallic chemistry, photophysics, and device engineering. The growing emphasis on green chemistry and sustainable manufacturing processes is also influencing the development of new synthetic routes for these valuable compounds. github.com

Chemical Data and Compound Index

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 70125-61-0 |

| Molecular Formula | C₁₅H₁₁N |

| Molecular Weight | 205.25 g/mol |

| LogP | 3.90180 |

| PSA | 12.89000 |

(Data for LogP and PSA are predicted values). [Source for all data: nih.gov]

Table 2: Index of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-phenylisoquinoline |

| 3-phenyl-4-(phenylseleno) isoquinoline |

| 6-bromo-isoquinoline |

| This compound |

| 8-phenylisoquinoline |

| Benzene |

| Berberine |

| Iridium(III) complexes |

| Morphine |

| Papaverine |

Structure

3D Structure

Properties

Molecular Formula |

C15H11N |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

6-phenylisoquinoline |

InChI |

InChI=1S/C15H11N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h1-11H |

InChI Key |

CNTILWPLENFTMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Phenylisoquinoline and Derivatives

Direct Functionalization Approaches to 6-Phenylisoquinoline

Direct functionalization focuses on introducing a phenyl group onto an existing isoquinoline (B145761) skeleton. This is most commonly achieved at the C-6 position through transition-metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds and are widely employed for the C-6 arylation of isoquinolines. These methods typically involve the reaction of a 6-haloisoquinoline with an appropriate phenylating agent.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgtcichemicals.comnih.gov For the synthesis of this compound, this typically involves the reaction of a 6-haloisoquinoline, such as 6-bromoisoquinoline, with phenylboronic acid.

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the palladium catalyst to the 6-haloisoquinoline, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the this compound product and regenerate the palladium(0) catalyst. libretexts.org A variety of palladium catalysts, ligands, and bases can be employed, and the choice often depends on the specific substrates and desired reaction conditions. tcichemicals.commdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Arylation

| Catalyst | Ligand | Base | Solvent | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | A standard set of conditions for coupling arylboronic acids with aryl halides. mdpi.com |

| Pd(dppf)₂Cl₂ | dppf | K₂CO₃ | Dioxane/Water | Often used for challenging couplings, with the biphasic solvent system facilitating the reaction. |

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. mdpi.com While direct arylation of isoquinoline at C-6 using a Heck-type reaction is less common than Suzuki coupling, intramolecular Heck reactions are a valuable tool for constructing fused isoquinoline systems. beilstein-journals.orgresearchgate.net For instance, a suitably substituted precursor can undergo an intramolecular Heck reaction to form a new ring fused to the isoquinoline core. beilstein-journals.org The reaction of 2-(1-alkynyl)benzaldimines can be catalyzed by palladium to undergo cyclization followed by alkenylation in a Heck-type process to yield substituted isoquinolines. researchgate.net

Reductive Heck reactions can also occur, where the intermediate undergoes conjugate addition instead of the typical β-hydride elimination, leading to different product outcomes. mdpi.com

Suzuki-Miyaura Coupling Strategies for Arylation

C-H Activation and Annulation Reactions for Phenylisoquinoline Synthesis

Direct C-H activation has emerged as a powerful and atom-economical strategy for arylating heterocycles, avoiding the need for pre-functionalized starting materials like halides. mdpi.com This approach involves the direct coupling of a C-H bond on the isoquinoline ring with an arylating agent. For the synthesis of phenylisoquinolines, this can involve the rhodium-catalyzed double C-H functionalization of phenyl oxadiazoles (B1248032) with diazo compounds to create pyran-fused isoquinolines. mdpi.com Ruthenium(II)-catalyzed double oxidative annulation of phenyl isocyanates with alkynes is another method to produce polysubstituted indolo[2,1-a]isoquinolines. researchgate.net

Palladium catalysis is also prominent in C-H functionalization. The regioselectivity of C-H arylation on fused heterocyclic systems can be controlled by the choice of catalyst and directing groups. mdpi.combeilstein-journals.org For example, palladium-catalyzed direct arylation of azaindole N-oxides has been shown to occur selectively at the C6 position. mdpi.com Intramolecular C-H arylations are particularly effective for synthesizing fused purine (B94841) systems like 5,6-dihydropurino[8,9-a]isoquinolines. acs.org

Cyclization and Annulation Routes for the Isoquinoline Core with Phenyl Substitution

These strategies involve constructing the isoquinoline ring from acyclic precursors that already contain the necessary phenyl substituent. This approach offers a high degree of control over the final substitution pattern.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a classic and effective method for synthesizing the isoquinoline core.

The Bischler-Napieralski reaction is a prominent example, involving the intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgnrochemistry.comorganic-chemistry.org To synthesize a this compound derivative, one would start with a β-phenethylamine that has a phenyl group at the appropriate position on the aromatic ring. This starting material is then acylated, and the resulting amide is cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding aromatic isoquinoline. wikipedia.org The reaction is particularly effective when the aromatic ring of the β-arylethylamide is electron-rich. nrochemistry.comorganic-chemistry.org

Another important method is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can proceed in water, offering a green synthetic route. nih.govsemanticscholar.org This method can produce a variety of substituted isoquinolines in good to high yields. nih.gov Similarly, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. organic-chemistry.org

Table 2: Key Cyclization Reactions for Phenylisoquinoline Synthesis

| Reaction Name | Precursor Type | Key Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Bischler-Napieralski | β-(biphenyl)ethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| Copper-Catalyzed Cyclization | (E)-2-alkynylaryl oxime | CuI | Isoquinoline | nih.govsemanticscholar.org |

Tandem Reactions and One-Pot Synthetic Protocols

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer a highly efficient and atom-economical route to complex molecules like this compound. dtu.dk These processes minimize the need for purification of intermediates, saving time and resources. dtu.dk

A notable one-pot method for synthesizing 3-aryl isoquinolines involves a base-promoted tandem reaction. hmc.edu.cn This approach combines commercially available 2-methyl-arylaldehydes and benzonitriles with NaN(SiMe3)2 and Cs2CO3 to produce a range of isoquinoline derivatives in yields up to 90%. hmc.edu.cn This transition-metal-free method is praised for its simplicity and practicality. hmc.edu.cn

Another versatile one-pot synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govnih.gov This reaction proceeds through an eneamido anion intermediate that can be trapped in situ with various electrophiles, allowing for the creation of a diverse array of highly substituted isoquinolines. nih.govnih.gov Further diversification can be achieved by altering the work-up conditions. nih.gov

Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a facile route to isoquinolines and their N-oxides. nih.gov This protocol is performed under mild conditions and without the need for organic solvents or ligands, highlighting its efficiency and high atom economy. nih.gov

Silver-catalyzed reactions of ortho-alkynylbenzaldoximes with propargylic alcohols also represent a one-pot strategy for the divergent synthesis of isoquinoline derivatives. researchgate.net This method proceeds via a tandem 6-endo-cyclization, 1,3-dipolar cycloaddition, and intramolecular dehydrative opening of a dihydroisoxazole (B8533529) ring. researchgate.net

The Ugi reaction, a multicomponent reaction, has been combined with an intramolecular Diels-Alder (IMDA) reaction in a tandem sequence to produce complex isoindole cores, which are structurally related to the isoquinoline framework. beilstein-journals.org This demonstrates the power of combining multicomponent reactions with subsequent cyclizations to rapidly build molecular complexity. beilstein-journals.org

Condensation Reactions Involving o-Tolualdehyde tert-Butylimines and Nitriles

A highly effective and versatile method for synthesizing substituted isoquinolines relies on the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govnih.govharvard.edu This approach is particularly valuable as it allows for the convergent assembly of multiple components in a single operation. harvard.edu

The process begins with the metalation of an o-tolualdehyde tert-butylimine. nih.gov The resulting lithiated species then condenses with a nitrile to form an eneamido anion intermediate. nih.govnih.gov This intermediate is a key branching point, as it can be trapped in situ with a variety of electrophiles, leading to highly substituted isoquinolines that are often difficult to access through other methods. nih.govnih.gov For instance, trapping the intermediate with an alkyl halide results in the formation of 4-alkyl-substituted isoquinolines. nih.gov

One of the key insights in the development of this method was the identification of reaction conditions that favor the desired isoquinoline product over potential side products. harvard.edu For example, when condensing the lithiated o-tolualdehyde tert-butylimine with benzonitrile, the choice of quenching agent was found to be critical. harvard.edu Quenching with ammonium (B1175870) chloride led to the formation of 3-phenylisoquinoline (B1583570) along with a significant amount of 3,3'-diphenyl-1,1'-biisoquinoline as a byproduct. harvard.edu However, by using excess trifluoroacetic acid as the quenching agent, the formation of the biisoquinoline byproduct was suppressed, and 3-phenylisoquinoline could be isolated in a high yield of 80%. harvard.edu

The versatility of this method is demonstrated by the wide range of nitriles and electrophiles that can be employed, as well as the ability to use substituted o-tolualdehyde tert-butylimines. nih.gov For halogenated o-tolualdehyde tert-butylimines, it was found that metalation with lithium diisopropylamide (LDA) was more effective than the standard protocol. nih.gov

Table 1: Examples of Polysubstituted Isoquinolines Synthesized via Condensation of o-Tolualdehyde tert-Butylimine Anions with Nitriles and Electrophilic Trapping nih.gov

| Entry | Nitrile | Electrophile | Product | Yield (%) |

| 1 | Acetonitrile (B52724) | Ethyl iodide | 4-Ethyl-3-methylisoquinoline | 75 |

| 2 | Acetonitrile | n-Butyl iodide | 4-n-Butyl-3-methylisoquinoline | 72 |

| 3 | Acetonitrile | Allyl bromide | 4-Allyl-3-methylisoquinoline | 85 |

| 4 | Acetonitrile | Benzyl bromide | 4-Benzyl-3-methylisoquinoline | 88 |

| 5 | Benzonitrile | Methyl iodide | 4-Methyl-3-phenylisoquinoline | 80 |

Stereoselective and Enantioselective Synthesis of this compound Analogues

The development of stereoselective and enantioselective methods for the synthesis of this compound analogues is of significant interest due to the importance of chiral isoquinoline scaffolds in medicinal chemistry.

One approach to achieving enantioselectivity is through the use of chiral catalysts. For example, a chiral phosphoric acid has been used to catalyze the aza-Friedel−Crafts reaction of ketimines with indoles to produce chiral isoquinoline-1,3(2H,4H)-dione derivatives with high enantiomeric excess. While not directly producing 6-phenylisoquinolines, this methodology demonstrates the potential of chiral Brønsted acid catalysis in creating stereocenters within the isoquinoline framework.

Another strategy involves the use of transition metal catalysts with chiral ligands. Iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroquinoxaline derivatives, which are structurally related to isoquinolines. rsc.org By carefully selecting the reaction solvent, both enantiomers of the product could be obtained in high yields and with excellent enantioselectivity. rsc.org This highlights the potential for applying similar iridium-catalyzed hydrogenations to prochiral isoquinolinium salts to access chiral tetrahydroisoquinolines.

The Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles offers another avenue for the enantioselective synthesis of β-aryl-γ-lactam derivatives, which can be seen as precursors or analogues of certain isoquinoline structures. beilstein-journals.org

Furthermore, biocatalysis presents a powerful tool for stereoselective synthesis. rsc.org Imine reductases (IREDs) have been engineered to catalyze the stereoselective conversion of 1-phenyl dihydroisoquinolines into the corresponding (S)-tetrahydroisoquinolines with high efficiency. rsc.org This biocatalytic approach, which can be combined with other enzymes in one-pot reactions, offers a highly efficient and enantioselective route to chiral phenyl-substituted tetrahydroisoquinoline alkaloids. rsc.org

Green Chemistry Approaches in this compound Synthesis (e.g., reactions in water)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoquinolines, aiming to develop more sustainable and environmentally friendly processes. mdpi.comijnc.irresearchgate.net A key focus of green chemistry is the use of safer solvents, and water is an ideal choice due to its non-toxic, non-flammable, and abundant nature. mdpi.com

A significant advancement in this area is the development of a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to form isoquinolines in water. nih.gov This method proceeds under mild conditions (80 °C) and does not require any organic solvents, additives, or ligands. nih.gov The reaction is highly efficient, providing a range of isoquinoline derivatives, including those with phenyl substituents, in moderate to high yields. nih.gov This protocol showcases the potential of transition-metal catalysis in aqueous media for the synthesis of complex heterocyclic compounds.

Table 2: Copper-Catalyzed Synthesis of 1-Methyl-3-phenylisoquinoline in Various Solvents nih.gov

| Entry | Solvent | Yield (%) |

| 1 | H₂O | 95 |

| 2 | 1,4-Dioxane | 87 |

| 3 | Toluene | 28 |

| 4 | EtOH | 46 |

| 5 | AcOH | 43 |

Another green chemistry approach involves the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. nih.govmdpi.com For example, the synthesis of spiro-isoquinoline derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.gov While not a reaction in water, this technique reduces energy consumption and can often be performed with reduced solvent quantities, aligning with the principles of green chemistry. The Suzuki coupling of 1-chloro-3-phenylisoquinoline (B8700255) has also been effectively carried out using microwave assistance. dntb.gov.ua

The development of one-pot and tandem reactions, as discussed in section 2.2.2, is also a key aspect of green chemistry, as it improves atom economy and reduces waste by minimizing intermediate purification steps. dtu.dkacs.org

Total Synthesis and Semisynthesis of Complex Phenylisoquinoline Scaffolds

The total synthesis of complex natural products containing the phenylisoquinoline scaffold is a challenging endeavor that drives the development of new synthetic methodologies. nih.govrsc.orgfrontiersin.org One such target is fredericamycin A, a potent antitumor antibiotic with a complex polycyclic structure that includes an isoquinoline unit. nih.gov A concise formal total synthesis of fredericamycin A has been achieved, featuring a key step that rapidly assembles a tricyclic isoquinoline scaffold from a pyridine (B92270) derivative and a β-ethoxy α,β-unsaturated carbonyl compound. nih.govrsc.org This approach allows for the efficient construction of the core structure, which can then be further elaborated to complete the synthesis. nih.gov

Semisynthesis, which utilizes naturally occurring compounds as starting materials, is another important strategy for accessing complex molecules. rsc.orgscripps.edu This approach can be more efficient than total synthesis, especially for molecules with numerous stereocenters. rsc.org In the context of phenylisoquinoline alkaloids, semisynthetic methods have been developed to produce a variety of analogues for biological evaluation. rsc.org For example, naturally occurring tetrahydroisoquinoline alkaloids can be chemically modified to introduce different substituents or alter the oxidation state of the heterocyclic ring. rsc.org

The development of methods for constructing complex scaffolds often involves the creation of molecular libraries for drug discovery. nih.gov The ability to efficiently synthesize a variety of phenylisoquinoline derivatives is crucial for exploring the structure-activity relationships of this important class of compounds. nih.gov

Chemical Reactivity and Transformation Studies of 6 Phenylisoquinoline

Electrophilic Aromatic Substitution Patterns in the 6-Phenylisoquinoline System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. makingmolecules.com In the this compound system, the outcome of EAS reactions is directed by the combined electronic effects of the fused pyridine (B92270) ring and the pendant phenyl group. The isoquinoline (B145761) ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the phenyl substituent at the 6-position influences the regioselectivity.

The general mechanism for EAS involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. minia.edu.eglumenlearning.com Deprotonation then restores the aromaticity. makingmolecules.com

For this compound, electrophilic attack can occur on either the isoquinoline core or the phenyl ring.

Substitution on the Isoquinoline Ring: The pyridine part of the isoquinoline nucleus is strongly deactivated. Attack at the benzenoid part is more favorable. The positions ortho and para to the activating phenyl group (C-5 and C-7) are the most likely sites for substitution. Position C-5 is generally favored over C-7 due to steric hindrance from the peri-hydrogen at C-8.

Substitution on the Phenyl Ring: The phenyl ring is activated by the isoquinoline moiety. The ortho and para positions of the phenyl ring are the most susceptible to electrophilic attack.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. makingmolecules.comminia.edu.eg The specific conditions for these reactions on this compound would determine the primary product. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro-substituted products. minia.edu.eg

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-phenylisoquinoline (B14115376) and/or 6-(4-nitrophenyl)isoquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-phenylisoquinoline and/or 6-(4-bromophenyl)isoquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and/or 4'-(isoquinolin-6-yl)benzenesulfonic acid |

Nucleophilic Substitution Reactions on the Isoquinoline Core

The isoquinoline nucleus, particularly the pyridine ring, is electron-deficient and thus susceptible to nucleophilic attack. This reactivity is the inverse of that seen in electrophilic substitution. masterorganicchemistry.com Nucleophilic substitution reactions on the isoquinoline core of this compound are expected to occur at positions that can best stabilize the negative charge of the intermediate (a Meisenheimer complex). masterorganicchemistry.com

The most activated positions for nucleophilic attack are C-1 and C-3. However, for a substitution reaction to occur, a suitable leaving group must be present at these positions. If this compound is first converted to a derivative with a good leaving group (e.g., a halogen) at the C-1 position, it can readily undergo nucleophilic substitution. nih.gov

Common nucleophiles for these reactions include hydroxide (B78521) ions, alkoxides, ammonia, and cyanide ions. savemyexams.comchemguide.co.uksavemyexams.com For example, heating a 1-halo-6-phenylisoquinoline with an aqueous base would be expected to yield the corresponding 1-hydroxy-6-phenylisoquinoline. chemguide.co.uk

Table 2: Examples of Nucleophilic Substitution on a Halogenated this compound Derivative

| Substrate | Nucleophile/Conditions | Product |

| 1-Chloro-6-phenylisoquinoline | NaOH(aq), heat | 1-Hydroxy-6-phenylisoquinoline |

| 1-Chloro-6-phenylisoquinoline | KCN, ethanol, heat | 1-Cyano-6-phenylisoquinoline |

| 1-Chloro-6-phenylisoquinoline | NH₃, ethanol, heat, pressure | 1-Amino-6-phenylisoquinoline |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of organic molecules involve the loss or gain of electrons, respectively, which can also be viewed as an increase or decrease in the number of bonds to oxygen or a decrease or increase in the number of bonds to hydrogen. libretexts.orgmasterorganicchemistry.com

Oxidation: Oxidation of the this compound system can be complex. Strong oxidizing agents can lead to the degradation of the aromatic rings. However, under controlled conditions, specific transformations are possible. For example, oxidation could potentially target the benzylic position if an alkyl group were present on the phenyl ring, or it could lead to the formation of N-oxides at the isoquinoline nitrogen. The original definition of oxidation involved the addition of oxygen. libretexts.org

Reduction: Reduction of the isoquinoline ring system is more commonly studied. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can reduce the pyridine ring, the benzene (B151609) ring, or both, depending on the reaction conditions. Typically, the heterocyclic ring is reduced more readily than the carbocyclic rings. This would lead to the formation of 6-phenyl-1,2,3,4-tetrahydroisoquinoline. More forceful conditions could lead to the reduction of the phenyl ring as well.

A notable application of a related compound is the use of Iridium(III) complexes with 1-phenylisoquinoline (B189431) ligands as photosensitizers for the photocatalytic reduction of CO₂. acs.org The iridium complex is photochemically reduced and then transfers an electron to a catalyst for CO₂ reduction. acs.org This highlights the ability of the phenylisoquinoline framework to participate in electron transfer processes, a key aspect of redox chemistry.

Derivatization at the Phenyl Moiety

The phenyl group of this compound can be functionalized using a variety of standard aromatic chemistry techniques. This allows for the synthesis of a wide range of derivatives with modified properties. Derivatization often begins with the introduction of a functional group onto the phenyl ring via electrophilic substitution, as discussed in section 3.1. Once a functional group is installed, it can be converted into other groups.

For example, if a nitro group is introduced at the para-position of the phenyl ring to give 6-(4-nitrophenyl)isoquinoline, this nitro group can be reduced to an amine (6-(4-aminophenyl)isoquinoline). This amino group can then be further derivatized. Reagents like phenyl isothiocyanate (PITC) are commonly used to derivatize primary and secondary amines, which could be applied here. researchgate.netsigmaaldrich.com

Table 3: Potential Derivatization Reactions at the Phenyl Moiety of this compound

| Starting Material | Reagent/Conditions | Product |

| 6-(4-Aminophenyl)isoquinoline | Phenyl isothiocyanate (PITC) | N-(4-(Isoquinolin-6-yl)phenyl)-N'-phenylthiourea |

| 6-(4-Bromophenyl)isoquinoline | Mg, then CO₂, then H₃O⁺ | 4'-(Isoquinolin-6-yl)benzoic acid |

| 6-(4-Hydroxyphenyl)isoquinoline | CH₃I, K₂CO₃ | 6-(4-Methoxyphenyl)isoquinoline |

Heterocyclic Annulation and Ring Expansion Reactions with this compound

Heterocyclic annulation involves the construction of a new ring fused to an existing one. While specific examples involving this compound as the starting substrate are not prevalent in the provided literature, the isoquinoline core is a known participant in such reactions. For instance, reactions that functionalize both the C-1 and N-positions could lead to the formation of new fused heterocyclic systems. Halogenative annulation reactions are a general strategy for constructing halogenated heterocycles. researchgate.net Similarly, transition-metal-catalyzed annulation reactions are powerful tools for building complex N-heterocycles. nih.gov These methodologies could potentially be adapted for this compound derivatives to create novel polycyclic aromatic systems.

Metal-Mediated and Catalyzed Reactions of this compound

Metal catalysts, particularly palladium, play a crucial role in the synthesis and functionalization of biaryl compounds like this compound. nih.gov

One of the primary methods for synthesizing this compound itself is through palladium-catalyzed cross-coupling reactions. For example, the Hiyama cross-coupling of 6-chloroisoquinoline (B1281262) with phenyltrifluorosilane, catalyzed by a palladium complex, affords this compound in good yield. nih.gov Other cross-coupling reactions like Suzuki, Stille, and Negishi are also powerful methods for forming the C-C bond between the isoquinoline and phenyl rings.

Furthermore, existing this compound derivatives can be further functionalized using metal-catalyzed reactions. For instance, a halogenated derivative of this compound could undergo further cross-coupling reactions to introduce additional substituents. researchgate.net

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. utexas.edu This allows this compound to act as a ligand in the formation of coordination complexes. The phenyl group at the C-6 position can influence the electronic properties and steric bulk of the ligand, thereby affecting the stability and reactivity of the resulting metal complex.

In coordination chemistry, a ligand exchange reaction involves the replacement of one ligand in a complex with another. libretexts.org An aqueous solution of a metal ion, for example, consists of a metal ion coordinated to water molecules (an aqua complex). The addition of this compound could lead to a ligand exchange reaction where the phenylisoquinoline molecule displaces one or more of the water ligands to form a new complex. utexas.edulibretexts.org

Iridium(III) complexes containing phenylisoquinoline ligands are well-studied for their photophysical properties and applications in areas like organic light-emitting diodes (OLEDs) and photoredox catalysis. acs.orgresearchgate.net In these complexes, the phenylisoquinoline often acts as a cyclometalating ligand, coordinating to the iridium center through both the nitrogen atom and a carbon atom of the phenyl ring, forming a stable five-membered ring. The synthesis of these complexes inherently involves ligand exchange reactions. researchgate.net

Role in Cross-Coupling Catalysis

The this compound scaffold is frequently synthesized through transition metal-catalyzed cross-coupling reactions. These methods provide a powerful and efficient means to form the crucial carbon-carbon bond between the isoquinoline core and the phenyl ring. The most common precursors are halo-substituted isoquinolines (e.g., 6-chloroisoquinoline or 6-bromoisoquinoline) which undergo coupling with a phenyl-bearing organometallic reagent.

Palladium-catalyzed reactions are particularly prominent in this context. For instance, the Hiyama cross-coupling reaction has been successfully employed for the synthesis of this compound. nih.gov This reaction typically involves the coupling of a halo-isoquinoline with an organotrifluorosilane in the presence of a palladium catalyst and a fluoride (B91410) source. nih.gov

Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used strategy for creating aryl-aryl bonds and is applicable to the synthesis of phenylisoquinoline derivatives. researchgate.netnih.gov Research on related heterocycles, such as the successful synthesis of 6-phenylquinoline (B1294406) from 6-chloroquinoline (B1265530) using a nickel/dppf catalyst system in a Suzuki-Miyaura reaction, underscores the viability of this approach for the isoquinoline framework. rsc.org

The Kumada-Tamao-Corriu coupling, utilizing a Grignard reagent (phenylmagnesium halide), has also proven effective for the synthesis of related phenyl-N-heterocycles, including 6-phenylquinoline, suggesting its applicability for this compound synthesis. rsc.org These reactions highlight that the primary role of this compound in the context of cross-coupling catalysis is as a target product, demonstrating the robustness of these catalytic methods for constructing this specific biaryl linkage. nih.govresearchgate.netrsc.org

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Phenyl-N-Heterocycles This table is interactive. Click on the headers to sort.

| Product | Coupling Reaction | Catalytic System | Reagents | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Hiyama | Pd(OAc)₂, XPhos | Phenyltrifluorosilane, TBAF | Good | nih.gov |

| 6-Phenylquinoline | Suzuki-Miyaura | [NiCl(o-tol)(dppf)] | Phenylboronic acid, K₃PO₄ | Promising Conversion | rsc.org |

| 6-Phenylquinoline | Kumada-Tamao-Corriu | [NiCl(o-tol)(dppf)] | Phenylmagnesium chloride | Successful Turnover | rsc.org |

| 8-Phenylisoquinolin-4-ol | Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid, Na₂CO₃ | Good | researchgate.net |

| 3-Phenylisoquinolines | Suzuki-Miyaura | Pd(OAc)₂, XPhos | Phenylboronic acid, K₂CO₃ | N/A | nih.gov |

Cycloaddition Reactions (e.g., Huisgen 1,4-dipolar cycloadditions involving isoquinolines)

The isoquinoline core, and by extension this compound, is a key participant in certain types of cycloaddition reactions, most notably the Huisgen 1,4-dipolar cycloaddition. sci-hub.seresearchgate.netsemanticscholar.org This class of reactions provides a versatile method for the construction of six-membered heterocyclic rings fused to the isoquinoline system. sci-hub.sesemanticscholar.org

The reaction is initiated by the nucleophilic attack of the isoquinoline nitrogen atom on an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). sci-hub.seresearchgate.netacs.org This process generates a transient zwitterionic 1,4-dipolar intermediate, often referred to as a Huisgen 1,4-dipole. researchgate.netsemanticscholar.org The existence of this dipole, first demonstrated by Huisgen, is central to the subsequent cycloaddition step. sci-hub.seacs.org

Once formed, this reactive intermediate can be trapped by a variety of dipolarophiles, which are molecules containing a double or triple bond susceptible to reaction with the dipole. semanticscholar.orgrsc.org This trapping occurs via a [4+2] cycloaddition, where the 1,4-dipole acts as the four-pi electron component. nih.gov Effective dipolarophiles include N-tosylimines, quinones, and N-substituted isatins. semanticscholar.orgacs.org

For example, the reaction of the isoquinoline-DMAD dipole with N-tosylimines leads to the diastereoselective synthesis of 2H-pyrimido[2,1-a]isoquinoline derivatives. acs.org Similarly, trapping the dipole with quinones or isatins results in the formation of various spiro researchgate.netCurrent time information in Bangalore, IN.oxazino[2,3-a]isoquinoline compounds in a one-pot, three-component reaction. semanticscholar.org The phenyl substituent at the 6-position of this compound is located on the carbocyclic portion of the ring system and does not directly participate in the formation of the 1,4-dipole, thus its reactivity in these cycloadditions is expected to be analogous to that of the parent isoquinoline.

Table 2: Examples of Huisgen 1,4-Dipolar Cycloaddition Reactions with the Isoquinoline Core This table is interactive. Click on the headers to sort.

| Dipolarophile | Reagents for Dipole Formation | Resulting Product Class | Yield | Reference |

|---|---|---|---|---|

| N-Tosylimines | Isoquinoline, DMAD | 2H-Pyrimido[2,1-a]isoquinolines | Moderate to Excellent | acs.org |

| N-Substituted Isatins | Isoquinoline, DMAD | Spiro researchgate.netCurrent time information in Bangalore, IN.oxazino[2,3-a]isoquinolines | Moderate | semanticscholar.org |

| o- and p-Benzoquinones | Isoquinoline, DMAD | Spiro researchgate.netCurrent time information in Bangalore, IN.oxazino[2,3-a]isoquinolines | Good to Excellent | semanticscholar.org |

| Isatilidenes | Isoquinoline, DMAD | Functionalized Spiro-oxindoles | N/A | sci-hub.se |

Advanced Characterization and Structural Elucidation of 6 Phenylisoquinoline Systems

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers a powerful lens through which the structural features of 6-phenylisoquinoline systems can be examined in detail. These methods provide critical information on the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of atoms within a molecule. oxinst.comscispace.com

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For substituted 6-phenylisoquinolines, the chemical shifts (δ) of the protons are influenced by the nature and position of the substituents. For instance, in 6-methoxy-3,4-diphenylisoquinoline, the methoxy (B1213986) protons appear as a singlet at approximately 3.74 ppm, while the aromatic protons resonate in the downfield region between 6.90 and 9.22 ppm. The coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between neighboring protons and provide valuable information about the substitution pattern on the isoquinoline (B145761) and phenyl rings. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. libretexts.org Each unique carbon atom in the molecule typically gives rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For example, sp²-hybridized carbons of the aromatic rings in this compound derivatives typically resonate in the range of 103 to 164 ppm, while sp³-hybridized carbons, such as those in a methoxy group, appear further upfield (e.g., ~55.3 ppm for 6-methoxy-3,4-diphenylisoquinoline). libretexts.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. researchgate.net

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure.

HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the entire molecular skeleton, especially in complex derivatives. oxinst.com

The duplication of some peaks in ¹H and ¹³C NMR spectra of certain N-acylhydrazone derivatives of quinolines has been observed, indicating the presence of conformational isomers due to restricted rotation around C-N or N-N bonds. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Phenylisoquinoline Derivatives

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 6-methoxy-3,4-diphenylisoquinoline | CDCl₃ | 9.22 (s, 1H), 7.94 (d, 1H), 7.36-7.17 (m, 11H), 6.90 (d, 1H), 3.74 (s, 3H) | 161.2, 151.2, 150.9, 140.9, 137.6, 131.2, 130.3, 129.9, 129.4, 128.4, 127.6, 127.3, 127.0, 123.3, 119.6, 103.8, 55.3 |

| 6-fluoro-3,4-diphenylisoquinoline | CDCl₃ | 9.34 (s, 1H), 8.07 (dd, 1H), 7.38-7.19 (m, 11H) | 164.7, 162.7, 151.5, 151.3, 140.5, 137.9, 137.8, 136.9, 131.0, 130.7, 130.6, 130.4, 130.3, 128.6, 127.7, 127.4, 124.7, 117.6, 117.4, 109.5, 109.3 |

| 6-chloro-3,4-diphenylisoquinoline | CDCl₃ | 9.35 (s, 1H), 7.99 (d, 1H), 7.64-7.55 (m, 2H), 7.39-7.19 (m, 10H) | 151.8, 151.4, 148.9, 140.4, 137.0, 136.9, 136.6, 134.4, 133.9, 131.2, 130.7, 130.3, 129.9, 129.3, 128.9, 128.6, 128.0, 127.7, 127.4, 125.6, 124.7 |

| 6-bromo-3,4-diphenylisoquinoline | CDCl₃ | 9.33 (s, 1H), 7.91 (d, 1H), 7.82-7.69 (m, 2H), 7.38-7.19 (m, 10H) | 151.8, 151.6, 140.4, 137.2, 136.5, 131.9, 131.2, 130.9, 130.6, 130.3, 129.8, 129.2, 128.6, 127.9, 127.7, 127.4, 125.8 |

Data sourced from a study on ruthenium-catalyzed synthesis of substituted isoquinolines.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr For this compound systems, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

The ionization process in a mass spectrometer can cause the molecular ion to break apart into smaller, characteristic fragment ions. tutorchase.comlibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural elucidation. tutorchase.comlibretexts.org The fragmentation of isoquinoline alkaloids often involves the cleavage of bonds adjacent to the nitrogen atom and the loss of substituents. nih.gov For example, in the mass spectrum of 1-phenylisoquinoline (B189431), a prominent peak corresponding to the molecular ion [M]⁺ is observed, along with fragment ions resulting from the loss of a hydrogen atom or other small neutral molecules. nih.gov The stability of the resulting fragment ions, such as those containing the aromatic isoquinoline or phenyl rings, influences the intensity of their corresponding peaks in the mass spectrum. libretexts.org

Table 2: High-Resolution Mass Spectrometry Data for Substituted Phenylisoquinoline Derivatives

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 6-methoxy-3,4-diphenylisoquinoline | ESI-TOF | 312.1388 | 312.1373 |

| 6-fluoro-3,4-diphenylisoquinoline | ESI-TOF | 300.1189 | 300.1175 |

| 6-chloro-3,4-diphenylisoquinoline | ESI-TOF | 316.0893 | 316.0881 |

| 6-bromo-3,4-diphenylisoquinoline | ESI-TOF | 360.0388 | 360.0376 |

Data sourced from a study on ruthenium-catalyzed synthesis of substituted isoquinolines.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. spectroscopyonline.com Each type of bond and functional group has a characteristic range of absorption frequencies.

In the context of this compound systems, IR spectroscopy can confirm the presence of key structural features. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline and phenyl rings are observed in the 1400-1650 cm⁻¹ region. If substituents are present, their characteristic absorption bands will also be visible. For example, a methoxy group (-OCH₃) would show C-O stretching vibrations around 1023-1249 cm⁻¹, and a nitro group (-NO₂) would exhibit strong symmetric and asymmetric stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for Substituted Phenylisoquinoline Derivatives

| Compound | Key Functional Groups | Characteristic IR Absorption Bands (cm⁻¹) |

|---|---|---|

| 6-methoxy-3,4-diphenylisoquinoline | Aromatic C-H, C=C, C=N, C-O | 3000-3100 (Ar-H), 1614 (C=N), 1452-1576 (C=C), 1023, 1249 (C-O) |

| 6-fluoro-3,4-diphenylisoquinoline | Aromatic C-H, C=C, C=N, C-F | 3000-3100 (Ar-H), ~1610 (C=N), 1459 (C=C), 1246 (C-F) |

| 6-chloro-3,4-diphenylisoquinoline | Aromatic C-H, C=C, C=N, C-Cl | 3000-3100 (Ar-H), 1610 (C=N), 1453 (C=C), ~819 (C-Cl) |

| 6-bromo-3,4-diphenylisoquinoline | Aromatic C-H, C=C, C=N, C-Br | 3020 (Ar-H), 1615 (C=N), 1469 (C=C), ~759 (C-Br) |

Data compiled from various sources. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. bioglobax.com The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. units.it

The this compound system, with its extended π-conjugated system, exhibits characteristic UV-Vis absorption bands. amazonaws.com The position and intensity of these bands can be influenced by the presence of substituents on the aromatic rings. Auxochromic groups (e.g., -OH, -OCH₃) can cause a bathochromic shift (shift to longer wavelengths), while other groups may cause a hypsochromic shift (shift to shorter wavelengths). The UV-Vis spectra of these compounds are useful for confirming the presence of the conjugated system and for quantitative analysis. units.itresearchgate.net For instance, iridium complexes of phenylisoquinoline derivatives are known to have absorption bands in the visible region, contributing to their use in light-emitting applications. nih.govossila.com

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a cyclometalated iridium(III) complex containing a 1-phenylisoquinoline-4-carbonitrile derivative, for example, was determined to be a monoclinic crystal system. researchgate.net Such studies provide invaluable data on the geometry of the metal coordination and the spatial orientation of the phenyl and isoquinoline rings. mdpi.com

Table 4: Illustrative Crystallographic Data for a Phenylisoquinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1479(17) |

| b (Å) | 7.9177(17) |

| c (Å) | 25.774(5) |

| β (°) | 92.976(4) |

Note: This data is for a related triazole compound and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to specific derivatives)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for the characterization of chiral this compound derivatives. nih.govresearchgate.net

If a this compound derivative is chiral, either due to the presence of a stereocenter or axial chirality, it will exhibit optical activity. Chiroptical spectroscopy can be used to:

Determine the absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute arrangement of atoms in space can be assigned. nih.govresearchgate.net

Assess enantiomeric purity: The magnitude of the chiroptical signal is proportional to the enantiomeric excess of the sample. mertenlab.de

The derivatization of chiral molecules with a chromophoric group, such as a biphenyl (B1667301) moiety, can be used to induce or enhance a CD signal, facilitating the determination of the absolute configuration of otherwise UV-transparent compounds. nih.gov While direct application to the parent this compound is not relevant as it is achiral, this technique is of high importance for its chiral derivatives. unipv.it

Hyphenated Techniques in Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of complex organic molecules. acs.org For this compound systems, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly utilized approaches. technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The gas chromatograph separates the compound from any impurities or reaction byproducts, after which the mass spectrometer fragments the molecule and detects the resulting ions. technologynetworks.com This provides a unique fingerprint for the compound, combining its retention time from the GC with its mass spectrum. chromatographyonline.com In one study focusing on the pyrolytic fate of various compounds, this compound was identified with a specific retention time of 12.29 minutes, demonstrating the technique's utility in resolving components within a complex mixture. scispace.com

The mass spectrum generated by GC-MS offers detailed structural information. acs.org For this compound (molar mass: 205.25 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 205. nist.gov The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, providing confirmatory data for the phenyl and isoquinoline moieties.

Table 1: Representative GC-MS Data for this compound

| Parameter | Observation | Significance |

|---|---|---|

| Retention Time (RT) | 12.29 min scispace.com | Characteristic time for the compound to elute from the GC column under specific conditions, aiding in its identification. |

| Molecular Ion (M+) | m/z 205 | Corresponds to the molar mass of this compound (C₁₅H₁₁N). nist.gov |

| Major Fragment Ion | m/z 204 | Likely corresponds to the loss of a hydrogen atom ([M-H]+), a common fragmentation for stable aromatic systems. |

| Other Key Fragments | m/z 128, m/z 77 | Potentially corresponds to the isoquinoline cation and the phenyl cation, respectively, confirming the core structure. |

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, especially for derivatives of this compound that may be less volatile or thermally sensitive. researchgate.net LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. sciex.com This method is invaluable for analyzing more complex systems or for instances where derivatization is used to enhance analytical properties. nih.govmdpi.com

Thermal Analysis and Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis reveals the onset temperature of decomposition, which is a key indicator of thermal stability. While specific TGA data for unsubstituted this compound is not widely published, studies on structurally related compounds provide valuable insights. For instance, various isoquinoline derivatives have been shown to possess high thermal stability. researchgate.netontosight.ai Research on cyclometalated iridium(III) complexes incorporating 1-phenylisoquinoline ligands demonstrated excellent stability, with decomposition temperatures (Td) at 5% weight loss occurring above 300°C. koreascience.krresearchgate.net Similarly, certain isoquinoline‐1,3(2H,4H)‐dione derivatives have been reported to be thermally stable up to 220°C. researchgate.net This suggests that the rigid, aromatic structure of this compound likely imparts significant thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions such as melting and glass transitions. tainstruments.com The melting point is a fundamental physical property that also relates to the crystalline stability of the compound. For many phenylisoquinoline derivatives, sharp, high-temperature melting points are observed, reflecting their stable crystalline lattices. researchgate.net DSC can also reveal exothermic or endothermic decomposition events that may not be associated with mass loss in TGA. dtic.mil

Table 2: Thermal Properties of Representative Phenylisoquinoline Derivatives

| Compound/System | Technique | Key Finding | Reference |

|---|---|---|---|

| Iridium(III) complexes with 1-phenylisoquinoline ligands | TGA | Decomposition temperature (5% mass loss) > 300°C | researchgate.net |

| Isoquinoline-1,3(2H,4H)-dione derivatives | TGA | Stable up to 220°C | researchgate.net |

| Pyridinyl-carbazole host derivatives | TGA / DSC | Decomposition temperatures of 361–386 °C; clear melting points observed. | researchgate.net |

These advanced analytical methods provide a comprehensive profile of this compound systems, confirming their structure and quantifying their stability. The combination of hyphenated chromatographic techniques and thermal analysis is essential for the characterization of such high-performance organic materials.

Computational and Theoretical Investigations of 6 Phenylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-phenylisoquinoline at the molecular level. These methods are pivotal in elucidating the electronic landscape of the molecule, which governs its chemical reactivity and photophysical characteristics.

Density Functional Theory (DFT) for Ground and Excited State Properties

Density Functional Theory (DFT) has become a cornerstone in the computational study of many-body systems, including complex organic molecules like this compound. wikipedia.orgaimspress.com DFT methods are employed to investigate the electronic structure, particularly the ground state, by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org This approach offers a balance between computational cost and accuracy, making it a popular choice for calculations on molecules, atoms, and condensed phases. wikipedia.org

In the context of this compound and its derivatives, DFT calculations are instrumental in determining key properties. For instance, in studies of iridium(III) complexes containing phenylisoquinoline ligands, DFT has been used to understand the effects of substituents on the coordination sites. acs.org These calculations revealed that electronic and steric effects of substituents like methoxy (B1213986) or fluoro groups dictate whether the ligand coordinates at the 2'- or 6'-position. acs.org Specifically, the steric bulk of a methoxy group favors 6'-coordination, while the electronic properties of a fluoro group favor 2'-coordination due to enhanced back-donation from the iridium center. acs.org

Furthermore, DFT is crucial for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the electronic and optical properties of molecules. For example, in iridium(III) complexes with fluorinated phenylisoquinoline ligands, DFT calculations have shown how different substituents alter the HOMO-LUMO energy gap, which in turn affects the emission color of the complex. rhhz.net The introduction of an electron-withdrawing group can influence the energy levels, leading to shifts in the absorption and emission spectra. rhhz.net

Time-Dependent DFT (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited states and the prediction of spectroscopic properties. mpg.de It is a widely used method for calculating the absorption and emission spectra of molecules. mpg.demdpi.com

TD-DFT calculations have been successfully applied to predict the electroluminescence (EL) data of iridium complexes based on 5'-substituted phenylisoquinoline. acs.org These theoretical predictions have shown good correlation with experimental EL data, demonstrating the predictive power of TD-DFT in designing new materials for applications like Organic Light-Emitting Diodes (OLEDs). acs.orgacs.org In studies of fluorinated phenylisoquinoline-based iridium(III) complexes, TD-DFT has been used to calculate the lowest-energy electronic transitions, providing insights into the nature of the observed absorption and emission bands. rhhz.net For instance, calculations revealed that the lowest-energy electronic transitions in certain complexes arise from HOMO → LUMO+1 orbital transitions. rhhz.net The predicted red-shift in the absorption and emission spectra of a methyl-substituted complex compared to a difluoro-substituted one was consistent with experimental observations and was attributed to a smaller energy gap in the former. rhhz.net

The accuracy of TD-DFT in predicting spectroscopic properties makes it an invaluable tool for the in silico screening and design of new functional materials based on the this compound scaffold. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules like this compound and its assemblies behave, including conformational changes and intermolecular interactions. nih.gov These simulations provide atomic-level insights into processes that are often difficult to observe experimentally. nih.gov

While specific MD simulation studies solely focused on this compound are not extensively documented in the provided search results, the principles of MD are broadly applicable. For a molecule like this compound, MD simulations could be used to:

Explore the conformational landscape by simulating the molecule in different solvent environments. This would reveal the preferred dihedral angles between the phenyl and isoquinoline (B145761) rings and how they are influenced by the surrounding medium.

Investigate the aggregation behavior of this compound derivatives. This is particularly relevant for applications in materials science, such as in OLEDs, where intermolecular interactions can significantly affect device performance. researchgate.net

Study the interaction of this compound-based ligands with metal centers in organometallic complexes. MD simulations can provide a dynamic picture of the coordination process and the stability of the resulting complexes.

Software packages like GROMACS and LAMMPS are commonly used to perform such simulations. mdpi.comlammps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular interactions, not clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific physical property. fiveable.meslideshare.net The fundamental principle of QSAR is that the properties of a molecule are determined by its structure. fiveable.me By identifying key molecular descriptors that correlate with a particular activity, QSAR models can be used to predict the properties of new, untested compounds. slideshare.net

In the context of this compound, QSAR studies can be focused on understanding and predicting its molecular interactions. For example, a QSAR model could be developed to predict the binding affinity of a series of this compound derivatives to a particular protein or receptor. The model would use various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), to correlate with the binding affinity. slideshare.net

The development of a QSAR model typically involves:

Data Set Preparation: A set of molecules with known activities (in this case, interaction data) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the activity. fiveable.me

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. fiveable.me

For this compound derivatives, QSAR models could provide valuable insights into the structural features that govern their interactions with biological targets or their performance in material applications, guiding the design of new compounds with enhanced properties. frontiersin.org For instance, understanding the interactions between neuraminidase inhibitors and the neuraminidase enzyme through QSAR can reveal that hydrogen bonds and electrostatic interactions are key factors. rsc.org

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering detailed insights into transition states and reaction pathways. researchgate.net For reactions involving this compound, either in its synthesis or its subsequent transformations, computational approaches can elucidate the energetic and structural details of the reaction coordinate.

For example, computational studies on the synthesis of isoquinolines through nitrogen insertion into indenes have been reported. nih.gov These studies can employ DFT to map out the potential energy surface of the reaction, identifying intermediates and transition states. This allows for the determination of activation barriers and reaction energies, providing a deeper understanding of the reaction's feasibility and kinetics. whiterose.ac.uk

In a study of the reaction of the phenyl radical with formaldehyde, computational methods revealed three possible reaction channels with different activation barriers. researchgate.net Similarly, for a reaction involving this compound, computational analysis could be used to:

Determine the most favorable reaction pathway among several possibilities.

Identify the rate-determining step of the reaction. whiterose.ac.uk

Understand the role of catalysts in the reaction mechanism. whiterose.ac.ukehu.es

Predict the regioselectivity and stereoselectivity of a reaction.

These computational insights are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes to this compound and its derivatives.

Prediction of Spectroscopic Signatures and Photophysical Behavior

The prediction of spectroscopic signatures and photophysical behavior is a key application of computational chemistry in the study of molecules like this compound. As discussed in the TD-DFT section, computational methods can accurately predict absorption and emission spectra. researchgate.netnih.gov

The photophysical properties of this compound derivatives are of great interest, particularly for their applications in materials science, such as in OLEDs and as fluorescent probes. researchgate.netacs.orgbeilstein-journals.orgnih.gov Computational studies can predict key photophysical parameters, including:

Absorption and Emission Wavelengths: TD-DFT calculations can predict the λmax of absorption and emission, providing information about the color of the emitted light. rhhz.netpku.edu.cn

Quantum Yields: While more challenging to predict accurately, computational methods can provide insights into the factors that influence the efficiency of light emission.

Excited State Lifetimes: The lifetime of the excited state is another important parameter that can be investigated computationally.

Intersystem Crossing Rates: For phosphorescent materials, the rate of intersystem crossing from the singlet to the triplet excited state is crucial, and computational methods can help to understand this process.

By systematically modifying the structure of this compound in silico and calculating the resulting photophysical properties, researchers can rationally design new molecules with desired optical characteristics. For instance, the effect of different substituents on the photophysical properties can be computationally screened before undertaking synthetic efforts. rhhz.net This computational pre-screening can save significant time and resources in the development of new materials.

Molecular and Cellular Biological Interactions of 6 Phenylisoquinoline Pre Clinical Focus

In Vitro Studies on Target Engagement and Molecular Mechanisms

In vitro studies provide a foundational understanding of how 6-phenylisoquinoline and its related structures interact with biological systems at the molecular and cellular levels. These assays are crucial for identifying primary molecular targets and elucidating the mechanisms that underpin their biological effects.

The bacterial cell division protein FtsZ is an essential and highly conserved protein, making it a prime target for novel antibiotics. nih.govwikipedia.org FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that is fundamental for bacterial cytokinesis. wikipedia.orgtandfonline.com Several studies have demonstrated that derivatives of phenylisoquinoline can target FtsZ, disrupting its function and inhibiting bacterial growth.

Specifically, 3-phenylisoquinoline (B1583570) derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE). nih.govnih.gov Fluorescence spectroscopy studies confirmed that these compounds bind to S. aureus FtsZ (SaFtsZ). nih.govnih.gov This binding event leads to the stabilization of SaFtsZ polymers and a concurrent inhibition of the protein's GTPase activity, which is essential for the dynamic remodeling of the Z-ring during cell division. nih.govnih.gov The disruption of FtsZ function ultimately blocks bacterial cytokinesis, leading to an antibacterial effect. researchgate.net

Phenylisoquinoline derivatives have been shown to modulate the activity of various enzymes and receptors, a key aspect of their potential therapeutic applications. ontosight.aiontosight.ai Kinase inhibition is a particularly notable activity for this class of compounds.

Studies have identified 6-substituted isoquinolin-1-amines as inhibitors of Rho-associated protein kinase (ROCK), a key regulator of cellular functions like contraction, migration, and proliferation. researchgate.net In a study comparing substituted quinolines and isoquinolines, 6-phenylquinoline (B1294406), a close structural analog, displayed the highest inhibitory effect against c-Jun N-terminal kinase (JNK). researchgate.net Furthermore, certain isoquinoline (B145761) derivatives have demonstrated inhibitory activity against Abl kinase. osti.gov The mechanism often involves the compound binding to the kinase, which can influence critical cell signaling cascades such as the MAPK/ERK pathway.

Beyond kinase inhibition, other receptor interactions have been noted. For instance, a phenylisoquinoline protoberberine glycoside was found to exert its effects by activating β2-adrenergic receptors, rather than through common metabolic pathways like AMPK or PI3K. frontiersin.org

A significant area of research for phenylisoquinoline derivatives is their potential as anticancer agents, with numerous studies documenting their cytotoxic and antiproliferative effects against various cancer cell lines. ontosight.ainih.gov These compounds have shown efficacy against cell lines such as the triple-negative breast cancer line MDA-MB-231, the cervical cancer line HeLa, and the liver cancer line HepG2. nih.govresearchgate.net

Much of the research has focused on metal-based complexes where phenylisoquinoline acts as a ligand. Iridium(III) complexes incorporating 1-phenylisoquinoline (B189431) (piq) have demonstrated potent cytotoxicity. For example, an iridium(III) complex with a 1-phenylisoquinoline ligand showed high cytotoxic activity against the human gastric carcinoma cell line SGC-7901, with an IC50 value of 4.4 µM. nih.gov Another study found that an iridium(III)-1-phenylisoquinoline complex had an IC50 value of 1.19 µM against AGS cells.

The cytotoxicity of these complexes can often be enhanced with photoactivation. Iridium(III) complexes with 1-phenylisoquinoline ligands, which showed little to no cytotoxicity in the dark (IC50 > 100 µM), became significantly more potent upon illumination, with IC50 values dropping to as low as 0.2 µM to 0.4 µM in cell lines like A549 (lung cancer) and B16 (melanoma). nih.govrsc.org

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Notes | Reference |

|---|---|---|---|---|---|

| Ir(piq)2(PTTP) | SGC-7901 | Gastric Carcinoma | 4.4 ± 0.6 | - | nih.gov |

| 1-Phenylisoquinoline Derivative | AGS | Gastric Carcinoma | 1.19 | - | |

| Ir(piq)2(IPPH) (Ir2) | A549 | Lung Cancer | 0.2 ± 0.05 | With illumination | nih.gov |

| Ir(piq)2(MHIP) (9c) | B16 | Melanoma | 0.4 ± 0.1 | With illumination | rsc.org |

| Isoquinoline Derivative 46 | LASCPC-01 | Neuroendocrine Prostate Cancer | 0.47 | - | mdpi.com |

Modulation of Enzyme and Receptor Activities (e.g., kinase inhibition)

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of phenylisoquinoline derivatives by systematically modifying their chemical structure. ontosight.aiontosight.ai

In the context of antibacterial activity, SAR studies of 3-phenylisoquinolinium derivatives revealed several key insights. The presence of a permanent positive charge in N-methyl quaternary ammonium (B1175870) derivatives uniformly enhanced antibacterial activity compared to their non-quaternary precursors. nih.gov Furthermore, antibacterial potency against S. aureus was found to increase with the lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov The nature of the substituent at the 1-position of the isoquinoline ring also plays a critical role in determining potency. nih.gov

For anticancer applications, SAR exploration of isoquinoline derivatives targeting neuroendocrine prostate cancer cells showed that substitutions at the 6- and 7-positions were important for activity. mdpi.com Removal of these substitutions led to a decrease in potency. mdpi.com Further studies on 4-phenoxyquinoline derivatives indicated that introducing mono-electron-withdrawing groups (like fluorine) on the phenoxy moiety was a key factor in improving antitumor activity. nih.gov

Mechanistic Pathways of Biological Action

For certain 1-phenylisoquinoline derivatives, proposed mechanisms of anticancer action include the inhibition of tubulin polymerization, which disrupts cell division, and intercalation into DNA, which hampers replication and transcription. More detailed studies on iridium(III) complexes containing 1-phenylisoquinoline have shown that they can induce apoptosis via the mitochondrial pathway. nih.gov This is achieved by regulating the expression levels of Bcl-2 family proteins, key mediators of apoptosis. nih.gov Further investigations revealed that these complexes can also trigger changes in major signaling pathways, such as the PI3K/AKT pathway, and affect glutathione (B108866) metabolism, ultimately leading to other forms of cell death like ferroptosis. rsc.org Additionally, some dihydro-phenylisoquinoline derivatives are thought to exert their effects by modulating the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival.

Investigations of Stereochemical Influence on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound influence on the biological activity of phenylisoquinoline derivatives. ontosight.aiontosight.ai The specific spatial configuration can dictate how a compound binds to its molecular target, affecting its efficacy and selectivity.